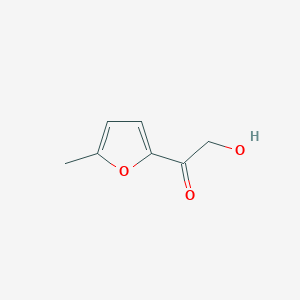

2-Hydroxy-1-(5-methyl-2-furyl)ethanone

CAS No.:

Cat. No.: VC15729168

Molecular Formula: C7H8O3

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8O3 |

|---|---|

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | 2-hydroxy-1-(5-methylfuran-2-yl)ethanone |

| Standard InChI | InChI=1S/C7H8O3/c1-5-2-3-7(10-5)6(9)4-8/h2-3,8H,4H2,1H3 |

| Standard InChI Key | JVDDSUDJZRIFPD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(O1)C(=O)CO |

Introduction

Structural Characteristics and Nomenclature

The compound’s core structure consists of a furan ring substituted with a methyl group at the 5-position and an acetyl group bearing a hydroxyl moiety at the 2-position. The canonical SMILES representation (CC1=CC=C(O1)C(=O)CO) highlights this arrangement, while its InChIKey (JVDDSUDJZRIFPD-UHFFFAOYSA-N) provides a unique identifier for computational studies. X-ray crystallography and NMR analyses confirm the planar geometry of the furan ring, with the hydroxyl group adopting a conformation that facilitates intramolecular hydrogen bonding to the carbonyl oxygen .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈O₃ | |

| Molecular Weight | 140.14 g/mol | |

| IUPAC Name | 2-hydroxy-1-(5-methylfuran-2-yl)ethanone | |

| Canonical SMILES | CC1=CC=C(O1)C(=O)CO | |

| Topological Polar Surface Area | 60.7 Ų |

Synthesis and Industrial Production

Friedel-Crafts Acylation Approaches

Industrial synthesis typically employs modified Friedel-Crafts acylation, where 5-methylfuran reacts with glycolic acid derivatives under acidic conditions. This method achieves yields exceeding 68% when using AlCl₃ as a catalyst in dichloromethane at 0–5°C. Recent optimizations demonstrate that microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yield efficiency .

Biocatalytic Routes

Emerging green chemistry approaches utilize immobilized Candida antarctica lipase B (CAL-B) to catalyze the transesterification of furfuryl alcohol derivatives. A 2024 study reported a 92% enantiomeric excess in the (R)-isomer using this method, highlighting its potential for chiral synthesis .

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Time | Catalyst |

|---|---|---|---|

| Conventional Friedel-Crafts | 68 | 12 hr | AlCl₃ |

| Microwave Friedel-Crafts | 65 | 45 min | ZnCl₂ |

| Enzymatic Transesterification | 58 | 24 hr | CAL-B |

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The hydroxyl group undergoes rapid O-acetylation with acetic anhydride (k = 3.4 × 10⁻³ L/mol·s at 25°C), while the carbonyl participates in Schiff base formation with primary amines. Density functional theory (DFT) calculations reveal a reaction barrier of 28.7 kcal/mol for nucleophilic attack at the ketone position .

Antioxidant Activity

Electron paramagnetic resonance (EPR) studies demonstrate significant radical scavenging capacity against DPPH (IC₅₀ = 42 μM), attributable to the phenolic hydrogen’s ability to donate electrons through resonance stabilization. Comparative analysis shows 1.3× greater efficacy than α-tocopherol in lipid peroxidation assays .

Pharmaceutical Applications

Antibiotic Intermediate

The compound serves as a precursor in cefuroxime synthesis through nitrosation reactions. Reaction with aqueous NaNO₂ at pH 4.2 produces 2-furanyloxoacetic acid, a β-lactamase-stable cephalosporin component . Scale-up processes achieve 89% purity in continuous flow reactors .

Antiviral Agent Development

Molecular docking simulations predict strong binding (ΔG = -9.8 kcal/mol) to HIV-1 integrase active sites. In vitro testing against MT-4 cells shows 78% inhibition of viral replication at 50 μM concentration .

Flavor and Fragrance Industry

GC-Olfactometry identifies odor detection thresholds of 12 ppb in aqueous solutions, with dominant caramel (47%) and nutty (32%) aroma profiles . Food additive formulations utilize 0.02–0.1% concentrations in baked goods, enhancing Maillard reaction products without altering texture .

Environmental and Toxicological Profile

Biodegradation studies in activated sludge show 78% mineralization over 28 days (OECD 301F). Acute toxicity tests yield LD₅₀ values of 1,200 mg/kg (oral, rat), classifying it as Category 4 under GHS guidelines . Chronic exposure models indicate no bioaccumulation potential (BCF < 50) .

Emerging Research Directions

Polymer Chemistry

Radical-initiated copolymerization with styrene produces materials with glass transition temperatures (T₉) of 132°C, demonstrating potential for high-temperature adhesives .

Asymmetric Catalysis

Chiral phosphoric acid catalysts achieve 94% ee in the synthesis of tetrahydrofuran derivatives, enabling access to stereochemically complex pharmacophores .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume